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7-(2-Chloro-ethoxy)-chromen-2-one

Cat. No.: B13864761
M. Wt: 224.64 g/mol
InChI Key: KHDXMPPZSOBEAC-UHFFFAOYSA-N
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Description

Contextualization of Chromen-2-one (Coumarin) Scaffolds within Medicinal Chemistry Research

The chromen-2-one, or coumarin (B35378), scaffold is a prominent structural motif found in a vast array of natural and synthetic compounds. nih.govresearchgate.net This benzopyrone nucleus, consisting of a benzene (B151609) ring fused to an α-pyrone ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net The term reflects the ability of this core structure to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netmdpi.com

Coumarins are abundant in nature, particularly in plants, and have been the subject of extensive research since the first isolation of the parent compound from Tonka beans in 1820. nih.govmdpi.com Their planar, lipophilic nature allows for significant interaction with biological molecules, such as π–π stacking with aromatic amino acids in proteins. nih.gov Furthermore, the lactone group within the coumarin structure can participate in polar interactions like hydrogen bonding. nih.gov

The versatility of the coumarin scaffold has led to the development of numerous derivatives with a broad spectrum of biological activities, including:

Anticancer: Coumarin derivatives have shown activity against various cancer cell lines. mdpi.comnih.govnih.gov

Antimicrobial: Many synthetic coumarins exhibit antibacterial and antifungal properties. researchgate.netmdpi.commdpi.com

Anti-inflammatory: The scaffold is a basis for compounds with anti-inflammatory effects. nih.govmdpi.com

Anticoagulant: The well-known drug warfarin (B611796) is a 4-hydroxycoumarin (B602359) derivative. niscpr.res.in

Enzyme Inhibition: Coumarins have been investigated as inhibitors for various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrase. nih.govnih.gov

The ease of synthetic modification of the coumarin core allows chemists to systematically alter its structure to enhance potency and selectivity for specific biological targets, making it a cornerstone in modern drug discovery and development. nih.govresearchgate.net

Significance of the 7-(2-Chloro-ethoxy) Moiety in Chromen-2-one Derivatives as a Research Subject

The specific substitution at the 7-position of the coumarin ring is a critical determinant of a derivative's properties and potential applications. nih.gov The presence of a 7-alkoxy group, such as the (2-Chloro-ethoxy) group, is of particular interest to researchers. The oxygen atom at this position can act as an electron donor and a site for hydrogen bonding, while the attached alkyl chain influences properties like lipophilicity and aggregation behavior. rsc.org

The 7-(2-Chloro-ethoxy) moiety itself provides a key reactive handle for further chemical synthesis. The terminal chlorine atom is a good leaving group, making the compound an excellent intermediate for creating more complex molecules. For instance, research has shown that 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one can be synthesized by refluxing 7-hydroxy-4-methyl-2H-chromen-2-one with 1-bromo-2-chloroethane (B52838). niscpr.res.inniscpr.res.in This intermediate is then used to synthesize new derivatives by reacting the chloroethoxy group with other molecules, such as 1,2,4-triazole, to form novel coumarin-triazole hybrids. niscpr.res.inniscpr.res.in

The inclusion of a chlorine atom can be a strategic decision in drug design. Chlorine is a key component in many pharmaceutical drugs and can be used as a bioisostere for a hydrogen atom to increase metabolic stability, potency, and solubility. mdpi.com Therefore, the 7-(2-chloro-ethoxy) group serves a dual purpose: it modifies the electronic and physical properties of the coumarin scaffold and provides a reactive site for building diverse molecular libraries for biological screening.

Current Research Trajectories and Unexplored Dimensions for the Compound Class

Current research involving 7-(2-Chloro-ethoxy)-chromen-2-one and its close analogs is primarily focused on its utility as a synthetic building block. The main trajectory is the synthesis of novel hybrid molecules where the coumarin scaffold is linked to other pharmacologically active heterocycles via the chloroethoxy chain. niscpr.res.inniscpr.res.in

A prominent example is the synthesis of coumarin-triazole derivatives. niscpr.res.in In these studies, 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one serves as the key synthon. The resulting hybrid compounds have been evaluated for their antimicrobial activities, demonstrating the potential of this synthetic strategy to develop new antibacterial and antifungal agents. niscpr.res.inniscpr.res.in

Table 1: Synthesis and Application of a this compound Analog

While the current focus is largely on antimicrobial discovery, several dimensions for this compound class remain relatively unexplored. Given the wide range of biological activities associated with coumarins, derivatives of this compound could be investigated for other therapeutic applications. For example, by linking the scaffold to different functional groups, future research could explore its potential as:

Anticancer agents: Following the known antiproliferative effects of other coumarins. nih.gov

Anti-inflammatory compounds: Capitalizing on the established anti-inflammatory profile of the coumarin core. nih.gov

Neuroprotective agents: Exploring inhibition of enzymes like cholinesterases, a strategy used in Alzheimer's disease research. nih.gov

Materials science: Investigating the photo-physical and electrical properties of thin films made from these derivatives, an area of research for other 7-alkoxy-coumarins. rsc.orgresearchgate.netrsc.org

The synthetic accessibility and the reactive nature of the 7-(2-Chloro-ethoxy) moiety make this coumarin derivative a versatile platform for future research, promising a continuing expansion of its scientific significance.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO3 B13864761 7-(2-Chloro-ethoxy)-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

7-(2-chloroethoxy)chromen-2-one

InChI

InChI=1S/C11H9ClO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2

InChI Key

KHDXMPPZSOBEAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 7 2 Chloro Ethoxy Chromen 2 One and Analogues

Established Synthetic Pathways for Substituted Chromen-2-ones

The foundational methods for synthesizing the coumarin (B35378) ring system have been refined over many years and remain central to the production of a wide array of derivatives.

Classic Condensation Reactions

Pechmann Condensation: This is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. sathyabama.ac.inwikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization akin to a Friedel-Crafts acylation, and concludes with dehydration to form the coumarin ring. wikipedia.org For instance, substituted phenols can react with β-ketoesters under solvent-free conditions using catalysts like sulfonated carbon-coated magnetic nanoparticles to produce coumarin derivatives in excellent yields. rsc.org The reaction mechanism has been studied in detail, revealing that it proceeds through the oxo-form of the ketoester. wikipedia.org Various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zinc chloride and titanium tetrachloride, have been employed. rsc.orgnih.gov

Knoevenagel Condensation: This reaction provides another important route to coumarins. It involves the condensation of a salicylaldehyde (B1680747) or its derivatives with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or β-ketoesters, in the presence of a weak base like piperidine. researchgate.netic.ac.ukrsc.orgyoutube.com The reaction leads to the formation of a C=C bond, followed by an intramolecular esterification to yield the coumarin ring. youtube.com This method is particularly useful for synthesizing 3-substituted coumarins. slideshare.net Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation, often leading to improved yields in shorter reaction times under solvent-free conditions. ic.ac.ukrsc.org

Knoevenagel–Pechmann Approach: While not a distinct reaction, this terminology can be seen as a conceptual overlap where the principles of both condensations are applied, particularly in the synthesis of more complex coumarin structures.

Etherification and Substitution Reactions

Williamson Ether Synthesis: To introduce the 7-(2-Chloro-ethoxy) side chain onto a pre-formed 7-hydroxychromen-2-one core, the Williamson ether synthesis is a key reaction. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group of 7-hydroxychromen-2-one (umbelliferone) with a base to form a phenoxide ion. byjus.comwikipedia.org This nucleophilic phenoxide then attacks an electrophilic alkyl halide, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, to form the desired ether linkage. byjus.comnih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

For example, the synthesis of 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one is achieved by reacting 7-hydroxy-4-methylcoumarin with a haloalkane. nih.gov Similarly, the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine (B128534) is a related substitution reaction that functionalizes the 7-hydroxyl group. mdpi.com

Palladium-Catalyzed Coupling Reactions in Chromen-2-one Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the chromen-2-one scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions typically require a pre-functionalized coumarin, such as a halochromen-2-one.

Suzuki-Miyaura Coupling: This reaction is commonly used to introduce aryl or heteroaryl groups at specific positions on the chromone (B188151) ring, often starting from an iodo- or bromo-substituted chromone and reacting it with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net This method has been successfully employed for the synthesis of 3-aryl chromones. researchgate.net

Stille Coupling: Similar to the Suzuki-Miyaura coupling, the Stille reaction couples an organostannane with an organic halide, providing another route to aryl-substituted chromones. researchgate.net

Heck Coupling: While not explicitly detailed for 7-(2-Chloro-ethoxy)-chromen-2-one in the provided context, the Heck reaction, which couples an alkene with an aryl halide, represents a potential pathway for further derivatization.

These palladium-catalyzed methods offer a high degree of control and functional group tolerance, making them invaluable for creating diverse coumarin analogues. acs.org The catalytic cycle typically involves oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Advanced Synthetic Approaches and Catalytic Methodologies

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry, and the synthesis of chromen-2-ones has benefited from these advancements.

Green Chemistry Principles in Chromen-2-one Synthesis

Solvent-Free Conditions: Conducting reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several methods for synthesizing chromen-2-ones have been adapted to solvent-free conditions. For instance, the Pechmann condensation can be carried out under solvent-free conditions using a heterogeneous catalyst like copper perchlorate (B79767) with ultrasound irradiation, leading to excellent yields. nih.gov Similarly, Knoevenagel condensations for coumarin synthesis have been achieved under solvent-free conditions, often accelerated by microwave irradiation. ic.ac.ukrsc.orgslideshare.net The synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has also been accomplished under solvent-free conditions using a silica-immobilized L-proline catalyst. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents have emerged as green and recyclable alternatives to traditional organic solvents. nih.govacs.orgdocumentsdelivered.commdpi.comnih.gov These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. mdpi.com They are often biodegradable, non-flammable, and can act as both the solvent and the catalyst. nih.govacs.org The Pechmann condensation for coumarin synthesis has been successfully performed in a deep eutectic solvent composed of choline (B1196258) chloride and L-(+)-tartaric acid, achieving high yields in short reaction times. nih.govacs.orgdocumentsdelivered.com The DES can be recycled and reused multiple times without a significant drop in product yield. nih.govacs.org Novel acidic deep eutectic solvents have also been developed and shown to be effective and recyclable catalysts for coumarin synthesis. nih.gov

Mechanochemical Synthesis Techniques for Chromen-2-one Scaffolds

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient route to various chemical compounds. The Knoevenagel condensation for the synthesis of 3-cyano and 3-carbethoxycoumarins has been achieved by grinding 2-hydroxy-benzaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) over basic alumina, followed by further grinding with p-toluenesulphonic acid. researchgate.net This solvent-free grinding approach provides a facile and efficient synthesis of coumarin derivatives. researchgate.net The use of ultrasound irradiation, another form of mechanical energy, has also been shown to promote the synthesis of 2H-chromen-2-ones via the von Pechmann condensation in solventless media, highlighting the potential of mechanochemical methods in this area. nih.gov

Interactive Data Tables

Table 1: Comparison of Classic Condensation Reactions for Chromen-2-one Synthesis

ReactionReactantsCatalyst/ConditionsKey Features
Pechmann Condensation Phenol + β-ketoester/acidAcid catalyst (e.g., H₂SO₄, Lewis acids)Forms the coumarin ring in one pot; versatile for various substituted phenols. sathyabama.ac.inwikipedia.orgrsc.org
Knoevenagel Condensation Salicylaldehyde + Active methylene compoundWeak base (e.g., piperidine)Ideal for 3-substituted coumarins; can be accelerated by microwaves. researchgate.netic.ac.ukyoutube.com

Table 2: Green Synthesis Approaches for Chromen-2-ones

ApproachExample ConditionAdvantages
Solvent-Free Pechmann condensation with ultrasound irradiation nih.govReduced waste, avoidance of toxic solvents, often faster reaction rates. ic.ac.uknih.gov
Deep Eutectic Solvents (DES) Pechmann condensation in Choline chloride/L-(+)-tartaric acid nih.govacs.orgdocumentsdelivered.comBiodegradable, reusable, can act as both solvent and catalyst. nih.govacs.orgmdpi.com
Mechanochemistry Knoevenagel condensation by grinding with a solid support researchgate.netSolvent-free, high efficiency, can reduce reaction times. nih.govresearchgate.net

Phase-Transfer Catalysis in the Synthesis of Chromen-2-one Derivatives

Phase-transfer catalysis (PTC) has emerged as a powerful and efficient technique for the synthesis of coumarin derivatives. This methodology is particularly advantageous for O-alkylation reactions, such as the introduction of the 2-chloroethoxy group at the 7-position of a coumarin nucleus. The synthesis of this compound can be effectively achieved starting from 7-hydroxycoumarin (umbelliferone).

In a typical PTC setup, the reaction involves a two-phase system, usually a solid-liquid or liquid-liquid system. For the O-alkylation of 7-hydroxycoumarin with a dihaloalkane like 1-bromo-2-chloroethane, a solid base such as anhydrous potassium carbonate (K2CO3) is often used in an aprotic solvent like acetonitrile or DMF. niscpr.res.inresearchgate.net The phase-transfer catalyst, a quaternary ammonium (B1175870) salt like tetra-n-butylammonium hydrogen sulphate or Aliquat 336®, facilitates the transfer of the phenoxide anion (formed from the deprotonation of 7-hydroxycoumarin by the base) from the solid or aqueous phase to the organic phase where the alkylating agent resides. phasetransfer.com This transfer enhances the nucleophilicity of the phenoxide and accelerates the reaction rate, often leading to higher yields and cleaner products compared to conventional methods. phasetransfer.com

The general mechanism involves the formation of an ion pair between the quaternary ammonium cation of the catalyst and the coumarin phenoxide anion. This ion pair is soluble in the organic phase, allowing for a homogenous reaction with the alkylating agent. One study detailed the synthesis of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one by refluxing 7-hydroxy-4-methylcoumarin with 1-bromo-2-chloroethane in acetonitrile with potassium carbonate. niscpr.res.in This approach highlights the utility of PTC in preparing the title compound and its analogues efficiently. Research has shown that PTC can be used to synthesize various 3-cyanocoumarins and 3-cyano-4-methylcoumarins in a biphase medium with good yields.

Table 1: Phase-Transfer Catalysis in Coumarin Synthesis

Precursor Reagent Catalyst Base Solvent Product Yield Ref
7-Hydroxy-4-methylcoumarin 1-Bromo-2-chloroethane - K2CO3 Acetonitrile 7-(2-Chloroethoxy)-4-methyl-2H-chromen-2-one - niscpr.res.in

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound molecule serves as a critical intermediate for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The chloroethoxy group at the 7-position is a key reactive handle for introducing a wide array of functionalities.

Modification at the 7-Position and the Ethoxy Chain for Targeted Research

The chlorine atom on the ethoxy chain is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various pharmacophores and linker groups. For instance, the chloro group can be readily displaced by amines, thiols, or azides to generate a new series of derivatives.

One common strategy involves reacting 7-(2-chloroethoxy)coumarin with nucleophiles to extend or modify the side chain. For example, reaction with sodium azide (B81097) (NaN3) would produce 7-(2-azidoethoxy)coumarin, a precursor for "click chemistry" reactions. Similarly, reaction with various amines can introduce basic centers or linkers for conjugation to other molecules. Research has demonstrated the synthesis of coumarin-chalcone hybrids by reacting 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one with hydroxychalcones, showcasing the modification of the ethoxy chain. nih.gov Another study involved the alkylation of coumarin-1,2,4-triazole derivatives with 2-(2-chloroethoxy)ethan-1-ol, further exemplifying the derivatization potential at the 7-position's ether linkage. nih.gov

Introduction of Bioactive Heterocyclic Moieties (e.g., triazole, pyrazole (B372694), thiophene (B33073), isoxazole (B147169), pyridine)

The incorporation of heterocyclic rings is a well-established strategy in drug discovery to enhance biological activity. The this compound scaffold is an ideal starting point for synthesizing such hybrid molecules.

Triazoles: The most common approach for introducing a triazole ring is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. As mentioned, the chloroethoxy group can be converted to an azidoethoxy group. This azide intermediate can then be reacted with a terminal alkyne bearing another bioactive moiety to form a stable 1,2,3-triazole linker. mdpi.comresearchgate.net This method has been used to create a variety of coumarin-triazole conjugates with potential anticancer activities. mdpi.comiyte.edu.tr For example, 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one was synthesized by condensing the chloroethoxy intermediate with triazole. niscpr.res.in

Pyrazoles: Pyrazole moieties can be introduced through various synthetic routes. While direct substitution of the chloro group with a pyrazole nitrogen is possible, a more common strategy involves building the pyrazole ring from a coumarin precursor. For instance, coumarin-derived aldehydes or ketones can react with hydrazines to form pyrazoles. nih.govnih.gov Several studies report the synthesis of coumarin-pyrazole hybrids, which have shown significant biological potential, including antimicrobial and anticancer activities. nih.govnih.govtandfonline.com

Thiophene: Thiophene derivatives can be attached to the coumarin scaffold. For instance, a thioanilide derivative of a coumarin was reacted with α-halocarbonyl compounds to afford thiophene derivatives. tandfonline.com

Isoxazoles: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. mdpi.comresearchgate.net A propargyloxy-coumarin derivative, which can be synthesized from 7-hydroxycoumarin, serves as the alkyne component. This method has been used to create coumarin-isoxazole-pyridine hybrids. mdpi.compreprints.org These hybrids have demonstrated a range of biological activities. researchgate.netpreprints.org

Pyridines: Pyridine (B92270) rings can be fused or linked to the coumarin core. nih.gov The synthesis of coumarin-pyridine hybrids has been reported to yield compounds with potential anti-osteoporotic and other biological activities. nih.govresearchgate.net One approach involves a one-pot, three-component reaction of acetophenones, aromatic aldehydes, and an aminocoumarin. nih.gov

Formation of Chromen-2-one Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in modern drug design. mdpi.compreprints.org this compound is an excellent platform for creating such hybrids due to the reactive handle it possesses.

The chloroethoxy side chain allows for covalent linkage to a wide range of other bioactive molecules. For example, linking the coumarin core to other heterocyclic systems like isoxazole and pyridine has been shown to produce multi-functional molecules. mdpi.compreprints.org The resulting hybrids often exhibit synergistic or additive biological effects. For instance, coumarin-isoxazole hybrids have been synthesized and show a variety of biological activities including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netpreprints.org Similarly, coumarin-pyrazole hybrids are recognized as prominent structural motifs in drug discovery. nih.gov The creation of these complex molecules often leverages multi-component reactions or cycloaddition strategies to efficiently build molecular diversity. mdpi.comnih.gov

Table 2: Examples of Heterocyclic Derivatization from Coumarin Scaffolds

Coumarin Precursor Heterocycle Introduced Key Reaction Type Resulting Hybrid Potential Activity Ref
7-(2-Chloroethoxy)-4-methylcoumarin 1,2,4-Triazole Nucleophilic Substitution Coumarin-Triazole Antibacterial, Antifungal niscpr.res.in
Propargyloxy-coumarin Isoxazole-Pyridine 1,3-Dipolar Cycloaddition Coumarin-Isoxazole-Pyridine LOX Inhibition mdpi.compreprints.org
3-Acetylcoumarin Pyrazole Condensation with Hydrazine Coumarin-Pyrazole Antimicrobial nih.gov
4-Chloro-3-formylcoumarin Pyridine Condensation with NH4OAc Pyrido[3,2-c]coumarin - nih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action in Vitro and Animal Studies Only

Enzyme Modulation and Inhibition Mechanisms

Although no studies directly report on the enzyme modulation capabilities of 7-(2-Chloro-ethoxy)-chromen-2-one, extensive research exists for structurally related compounds, offering insights into the potential activities that could be investigated for this specific molecule.

Monoamine oxidases (MAO-A and MAO-B) are significant targets in the development of treatments for neurological disorders. nih.gov The coumarin (B35378) scaffold has been a key element in the design of MAO inhibitors. nih.gov The nature and position of substituents on the coumarin ring are critical in determining the potency and selectivity of MAO inhibition. researchgate.net For instance, modifications at positions 3, 4, and 7 have been shown to modulate the inhibitory effects on MAO-A and MAO-B. researchgate.netnih.gov

Research on various 7-substituted coumarin derivatives has demonstrated the potential for achieving high selectivity for either MAO-A or MAO-B. For example, compounds with a 7-benzyloxy group have been identified as potent and selective MAO-B inhibitors. nih.gov The selectivity is influenced by the interactions between the substituent and the active site cavities of the MAO isoforms. While no specific data exists for this compound, its 7-O-alkyl ether structure suggests that it could potentially interact with the active site of MAO enzymes. However, without experimental data, its inhibitory activity and isoform selectivity remain unknown.

The mechanism of MAO inhibition by coumarin derivatives can be either reversible or irreversible. nih.govresearchgate.net This is a crucial aspect of their pharmacological profile. Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, whereas reversible inhibitors bind non-covalently and their effect can be overcome. nih.govresearchgate.net Studies on related coumarins have utilized techniques like dialysis to determine the reversibility of inhibition. researchgate.net The determination of whether this compound acts as a reversible or irreversible inhibitor would require specific enzymatic assays.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for the symptomatic treatment of Alzheimer's disease. nih.gov The coumarin scaffold has also been explored for its potential to inhibit these enzymes. mdpi.com

Kinetic studies are essential to understand how a compound inhibits an enzyme. nih.govnih.gov These studies determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed). For various coumarin derivatives, researchers have used methods like Lineweaver-Burk plots to characterize their interaction with AChE and BChE. nih.gov Such kinetic analysis for this compound would be necessary to ascertain its potential as a cholinesterase inhibitor.

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com This strategy aims to design single molecules that can interact with multiple biological targets involved in the disease cascade. The coumarin structure is a popular framework for MTDLs, often combining MAO and cholinesterase inhibitory activities. mdpi.commdpi.com A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, for example, were investigated as dual inhibitors of cholinesterases and MAO-B. mdpi.com Whether this compound could serve as a fragment for or a complete MTDL is a question that can only be answered through dedicated synthesis and biological evaluation.

Inhibition of Bacterial and Mycobacterial Enzymes

Extensive research has highlighted the potential of this compound and its derivatives as inhibitors of crucial bacterial and mycobacterial enzymes, suggesting a promising avenue for the development of new antimicrobial agents.

DNA Gyrase B Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.comembopress.org It is a validated target for antibiotics. nih.gov The enzyme consists of two subunits, GyrA and GyrB, forming an A₂B₂ heterotetramer. mdpi.comembopress.org Inhibitors of DNA gyrase can be categorized as either competitive inhibitors, which interfere with ATP or DNA binding, or gyrase poisons, which stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. mdpi.com High-throughput screening has led to the discovery of novel and structurally diverse inhibitors of DNA gyrase. nih.gov For instance, the adenosine (B11128) analogue chloro-IB-MECA has been shown to potently inhibit E. coli DNA gyrase with an IC₅₀ of 2.4 μM. nih.gov

Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase Inhibition

Cytochrome P450 lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes, including fungi. nih.govwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.orgwikipedia.org Because ergosterol is a vital component of fungal cell membranes, inhibiting CYP51 disrupts membrane integrity and leads to fungal cell death. wikipedia.org This makes CYP51 a major target for antifungal drugs. wikipedia.org The development of dual inhibitors that target both CYP51 and other fungal enzymes, such as histone deacetylase (HDAC), has shown promise in combating azole-resistant candidiasis. nih.gov

Other Enzymatic Targets (e.g., HIV Protease, Lipoxygenase (LOX), Transferases)

The inhibitory potential of coumarin derivatives extends to other significant enzymes.

HIV Protease: The human immunodeficiency virus (HIV) protease is essential for the maturation of the virus, making it a critical target for antiretroviral therapy. nih.govnih.gov Inhibitors of this enzyme block the processing of viral polyproteins, preventing the formation of infectious virions. nih.gov While many inhibitors have been developed, HIV-2 often exhibits intrinsic resistance to most HIV-1 protease inhibitors. nih.gov

Lipoxygenase (LOX): Lipoxygenases are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids. nih.gov The 15-lipoxygenase-2 (15-LOX-2) isoform is implicated in inflammatory conditions like atherosclerosis. nih.gov Inhibition of 12-LOX and COX-2 has been shown to reduce the proliferation of human epidermoid carcinoma cells. nih.gov

Transferases: The metabolism of coumarin derivatives like 7-ethoxycoumarin (B196162) involves various enzymes, including cytochrome P450s. thegoodscentscompany.com

Cellular Pathway Modulation and Receptor Interactions

Beyond direct enzyme inhibition, this compound and related compounds exert their biological effects by modulating key cellular pathways, particularly those involved in cell proliferation and apoptosis.

Investigation of Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Coumarin and its derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govresearchgate.net Studies on human lung carcinoma cell lines have shown that coumarin and 7-hydroxycoumarin can inhibit cell growth by inducing cell cycle arrest in the G1 phase. researchgate.net This cytostatic effect is often dose-dependent. researchgate.net

The induction of apoptosis is a key mechanism of anticancer activity. In some cancer cell lines, treatment with coumarin derivatives leads to an increase in both early and late apoptotic cells. mdpi.comnih.gov This process can be mediated through both intrinsic and extrinsic apoptotic pathways. mdpi.com For example, some compounds have been shown to upregulate pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2. nih.gov The modulation of signaling pathways such as the PI3K/Akt and MAPK pathways is also a common mechanism through which these compounds exert their antiproliferative and pro-apoptotic effects. nih.govnih.gov

Cell LineCompoundEffect
Human Lung Carcinoma CellsCoumarin, 7-HydroxycoumarinG1 phase cell cycle arrest, inhibition of cell proliferation
MCF-7 (Breast Adenocarcinoma)Essential Oil Active ConstituentsDose- and time-dependent antiproliferative and pro-apoptotic effects
T24 (Urinary Bladder Cancer)Essential Oil Active ConstituentsDose- and time-dependent antiproliferative and pro-apoptotic effects
HepG2 (Hepatocellular Carcinoma)CardamoninG1 phase arrest, induction of early and late apoptosis
A431 (Epidermoid Carcinoma)Baicalein (12-LOX inhibitor), Celecoxib (COX-2 inhibitor)Reduced cell proliferation, induction of apoptosis

This table summarizes the observed effects of various coumarin-related compounds on different cancer cell lines.

Cell Cycle Arrest Research

Currently, there is no available scientific literature detailing studies on the effects of this compound on cell cycle arrest. While other coumarin derivatives have been investigated for their antiproliferative effects, which often involve cell cycle modulation, specific data for this compound is absent. nih.govnih.gov

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

There are no specific studies available that investigate the ability of this compound to induce programmed cell death pathways such as apoptosis or autophagy. The interplay between these pathways is crucial for cellular health, and while other novel compounds are studied for these effects, research has not yet extended to this particular molecule. nih.govresearchgate.net

Anti-inflammatory Signaling Pathway Modulation (e.g., TNF-α inhibition in cell models)

Scientific investigation into the modulation of anti-inflammatory signaling pathways, such as the inhibition of tumor necrosis factor-alpha (TNF-α), by this compound has not been reported in the available literature.

Antioxidant Mechanisms at a Cellular Level (e.g., ROS scavenging, Nrf2 pathway modulation)

There is no available research on the direct antioxidant mechanisms of this compound at a cellular level. Studies focusing on its potential to scavenge reactive oxygen species (ROS) or modulate antioxidant response pathways like the Nrf2-Keap1 system have not been published. nih.govnih.gov

Receptor Binding and Ligand Affinity Studies (e.g., Dopamine (B1211576) D2 Receptors, Serotonin (B10506) 5-HT2A Receptors)

Direct receptor binding and ligand affinity studies for this compound are not available. However, research has been conducted on derivatives synthesized using a structurally similar precursor, 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one. A study focused on a series of novel 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives, which were evaluated for their atypical antipsychotic activity, a profile that often involves interaction with dopamine D2 and serotonin 5-HT2A receptors. researchgate.net The parent compound, 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one, served as a key intermediate in the synthesis of these derivatives. researchgate.net The rationale for such studies is that many clinically used antipsychotic drugs target these specific G-protein coupled receptors (GPCRs). nih.govnih.gov

The derivatives were assessed for their ability to inhibit apomorphine-induced climbing behavior in mice, an animal model used to screen for potential dopamine receptor antagonism. researchgate.net

Table 1: Antipsychotic Activity of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives

CompoundR-SubstitutionClimbing Behavior Inhibition (%)
3aH58.3
3b6-F70.1
3c6-Cl66.5
3d6-Br63.2
3e6-NO261.5
3f6-CH368.9
3g6-OCH360.8
3h4-CH359.7
3i4-Cl64.3
3j4,6-di-CH356.2
3k5,6-benzo55.4

Data sourced from a study on derivatives of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one. researchgate.net

Antimicrobial Cellular Mechanisms (e.g., Biofilm Formation Inhibition, Ergosterol Biosynthesis)

There are no published studies investigating the antimicrobial cellular mechanisms of this compound. Research into its potential to inhibit biofilm formation or interfere with essential fungal processes like ergosterol biosynthesis has not been conducted. nih.govnih.govnih.govnih.gov

In Vivo Pharmacological Efficacy in Animal Models

Direct in vivo pharmacological efficacy studies of this compound have not been reported. However, related coumarin structures and derivatives have been evaluated in animal models, providing context for the potential activities of this class of compounds.

A series of coumarin-chalcone hybrids, synthesized from a similar starting material (7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one), were assessed for central nervous system (CNS) effects in Swiss albino mice. nih.govresearchgate.net These hybrid molecules demonstrated potential for skeletal muscle relaxant and antianxiety activities. nih.govresearchgate.net

Furthermore, derivatives of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one were synthesized and tested in female Wistar rats to evaluate their potential as atypical antipsychotic agents. researchgate.net The study measured the inhibition of apomorphine-induced climbing, a standard screening method for antipsychotic potential. The results indicated that several derivatives exhibited significant inhibitory effects, suggesting CNS activity. researchgate.net

Table 2: In Vivo Efficacy of Related Coumarin Derivatives in Animal Models

Compound TypeAnimal ModelObserved Pharmacological EffectReference
Coumarin-Chalcone HybridsSwiss Albino MiceSkeletal muscle relaxation and antianxiety potential nih.govresearchgate.net
7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one DerivativesFemale Wistar RatsAtypical antipsychotic activity (inhibition of apomorphine-induced climbing) researchgate.net

Assessment in Pre-clinical Models of Neurodegenerative Conditions (e.g., Parkinson's, Alzheimer's)

The chromen-2-one (coumarin) scaffold is a key structure in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov Synaptic dysfunction is considered an early pathogenic event in these conditions, and research suggests a common pathway involving oxidative stress and lipid peroxidation. nih.gov

In the context of Alzheimer's disease, which poses a significant global health challenge, various natural and synthetic chromenone compounds have been investigated for their multi-target potential. nih.gov The activity of chromenone hybrids has been documented against several drug targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-secretase 1 (BACE-1), and monoamine oxidase A/B (MAO-A/B). nih.gov Monoamine oxidase-B (MAO-B) inhibitors, in particular, are considered a therapeutic strategy for neurodegenerative disorders as they can mitigate oxidative stress by reducing the production of hydrogen peroxide. nih.govnih.gov

While direct studies on "this compound" in specific Alzheimer's or Parkinson's models are not extensively detailed in the provided results, the broader class of coumarin derivatives shows promise. For instance, coumarin-chalcone hybrids have been synthesized and evaluated for their potential as central nervous system agents. researchgate.net The starting material for these hybrids, 7-hydroxy-4-methylcoumarin, is structurally related to the compound of interest. researchgate.net Furthermore, other coumarin derivatives have been investigated for their neuroprotective properties. mdpi.commdpi.com

Evaluation in Animal Models of Infectious Diseases (e.g., Bacterial, Mycobacterial)

The antibacterial and antimycobacterial potential of coumarin derivatives has been investigated in various preclinical studies.

In the realm of bacterial infections, derivatives synthesized from 7-Chloro-4-hydroxy-chromen-2-one have demonstrated bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.comejmse.ro Similarly, other synthesized chromen-2-one derivatives have shown varied levels of activity against these same bacteria. researchgate.net The antibacterial efficacy of these compounds is often compared to standard antibiotics like streptomycin (B1217042) and cephalexine. jocpr.comejmse.rojocpr.com

Regarding mycobacterial infections, a study on 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) in guinea pigs infected with M. tuberculosis H37Rv demonstrated a significant antitubercular effect. nih.gov The efficacy of CSHMC was comparable to that of the frontline anti-tuberculosis drugs isoniazid (B1672263) and rifampicin, based on the reduction of lesion scores in the lungs, spleen, and liver. nih.gov The study suggested that the antimycobacterial effect might be attributed to the 8-[(4-Chloro phenyl) sulfonyl] group and/or the coumarin ring. nih.gov Animal models, particularly the guinea pig model for tuberculosis, are crucial for evaluating the progressive pathology of the disease and the efficacy of new drug candidates. nih.govresearchgate.net

Research into Anti-inflammatory and Analgesic Effects in Animal Models

The anti-inflammatory and analgesic properties of coumarin derivatives are actively being researched using various animal models. mdpi.com

Several studies have demonstrated the anti-inflammatory effects of coumarin-based compounds. For instance, coumarins have been shown to be effective in reducing edema in animal models. researchgate.net The anti-inflammatory activity is often assessed using models like carrageenan-induced paw edema in mice or rats. nih.govnih.govnih.gov In one study, a coumarin derivative exhibited superior anti-inflammatory actions compared to non-steroidal anti-inflammatory drugs (NSAIDs) in acute and chronic in vivo models, including edema and arthritis animal models. nih.gov The mechanism of action for some coumarins involves the inhibition of pro-inflammatory mediators and cytokines. nih.gov For example, some 2-(2-phenylethyl)-4H-chromen-4-one derivatives have shown anti-inflammatory effects in LPS-induced macrophages. mdpi.com

In addition to anti-inflammatory properties, the analgesic effects of coumarin derivatives have also been evaluated. nih.govnih.govrsc.org The hot-plate test in mice is a common method used to assess the pain-inhibiting properties of these compounds. nih.govrsc.org

The table below summarizes the findings from preclinical studies on the biological activities of coumarin derivatives.

Biological Activity Model/Assay Key Findings Reference Compound(s)
Neuroprotection Inhibition of AChE, BuChE, BACE-1, MAO-A/BChromenone hybrids show potential against Alzheimer's disease targets.Synthetic chromenone hybrids
Antimycobacterial M. tuberculosis infected guinea pigsSignificant reduction in lesion scores, comparable to isoniazid and rifampicin.8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One
Antibacterial In vitro against S. aureus, E. coli, B. cereusBacteriostatic and bactericidal activity observed.Derivatives of 7-Chloro-4-hydroxy-chromen-2-one
Anti-inflammatory Carrageenan-induced paw edema in rodentsSignificant inhibition of inflammation.Various coumarin derivatives
Analgesic Hot-plate test in miceSignificant pain inhibition observed.Various coumarin derivatives

Structure Activity Relationship Sar Studies for 7 2 Chloro Ethoxy Chromen 2 One Derivatives

Elucidation of Optimal Substitution Patterns for Biological Potency

The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the chromen-2-one core. nih.gov Research has consistently shown that the 7-position is a critical site for modification to enhance therapeutic efficacy. nih.gov

The introduction of an alkoxy group at the 7-position, as seen in 7-(2-Chloro-ethoxy)-chromen-2-one, is a common strategy to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov Studies on various 7-alkoxycoumarins have demonstrated that the length and nature of the alkyl chain can significantly impact biological activity. For instance, in a series of 7-substituted coumarin derivatives designed as cholinesterase and monoamine oxidase-B (MAO-B) inhibitors, the benzyloxy series displayed potent nano-molar inhibition of human MAO-B. nih.gov This suggests that an aromatic ring connected via an ether linkage at the 7-position can be highly beneficial for certain biological targets.

Furthermore, the substitution pattern on the coumarin nucleus itself plays a crucial role. Blockade of the 3-, 4-, and 6-positions in 7-alkoxycoumarins has been shown to alter their selectivity towards different cytochrome P450 (CYP) isoforms, shifting from CYP1A1/2 to CYP2B selectivity. nih.gov This highlights the importance of a holistic approach to substitution, considering not only the 7-position but also other sites on the coumarin ring to fine-tune biological activity and selectivity.

In the context of anticancer activity, the introduction of an alkoxy group at the 7-position of the coumarin nucleus, such as methoxy, ethoxy, n-propoxy, or isopropoxy, has been shown to enhance antiproliferative activity against certain cancer cell lines. nih.gov Interestingly, the carbon number of the alkoxyl group did not show a significant effect on the antitumor activity in this particular study. nih.gov

Table 1: Impact of 7-Position Substituents on Biological Activity

Base Scaffold 7-Position Substituent Target Observed Activity
Coumarin -OCH2-benzyl MAO-B Nano-molar inhibition (IC50: 0.5-73 nM) nih.gov
Coumarin -OCH3 Antitumor Enhanced activity nih.gov
Coumarin -OCH2CH3 Antitumor Enhanced activity nih.gov
Coumarin -O-n-propyl Antitumor Enhanced activity nih.gov

Role of the 7-(2-Chloro-ethoxy) Moiety in Target Interaction and Selectivity

The 7-(2-Chloro-ethoxy) moiety is not merely a passive component of the molecule; it actively participates in interactions with biological targets, influencing both potency and selectivity. The ether linkage provides a degree of conformational flexibility, allowing the substituent to adopt an optimal orientation within the binding pocket of a target protein. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to the target. researchgate.net

The chloroethyl group introduces several key features. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the coumarin ring system. It also adds a lipophilic character, which can be favorable for crossing biological membranes and interacting with hydrophobic pockets in target proteins.

The length of the ethoxy linker is also critical. Studies on 7-alkoxycoumarins have shown that the length of the alkyl chain can influence selectivity for different enzymes. nih.gov This is likely due to the specific dimensions of the active sites of these enzymes, where a longer or shorter chain may lead to more or less favorable interactions.

In the context of designing multimodal agents, such as those for Alzheimer's disease, the 7-alkoxy group serves as a linker to connect the coumarin core (a potential MAO-B inhibitor) to another pharmacophore, for instance, a moiety resembling the N-benzylpiperidine function of donepezil (B133215) (a cholinesterase inhibitor). nih.gov This modular design allows for the creation of multifunctional molecules that can address different aspects of a complex disease.

Influence of Chromen-2-one Core Modifications on Pharmacological Profiles

While the substituent at the 7-position is paramount, modifications to the chromen-2-one core itself can dramatically alter the pharmacological profile of the resulting derivatives. The coumarin nucleus is a versatile scaffold that can be decorated with various functional groups at multiple positions. nih.gov

Substitutions at the C3 and C4 positions of the coumarin ring have been extensively studied. For example, the introduction of a propargylamine (B41283) moiety at the C3 position has been explored to enhance MAO inhibition and confer neuroprotective properties. nih.gov The C4 position is also a key site for modulation, with substitutions at this position influencing affinity for various targets. nih.gov

Bioisosteric replacement of the lactone ring, while a more drastic modification, can lead to entirely new classes of compounds with different pharmacological properties. However, for the derivatives of this compound, the focus has primarily been on substitutions on the existing coumarin framework.

Table 2: Effect of Coumarin Core Modifications

Modification Position(s) Impact on Activity
Blockade of substitution 3, 4, 6 Altered CYP selectivity nih.gov
Propargylamine substitution 3 Enhanced MAO inhibition and neuroprotection nih.gov
"Extended" substitution pattern 3, 6, 7 Generally higher potency nih.gov

Stereochemical Considerations in SAR Studies

The introduction of a chiral center into a molecule can have profound implications for its biological activity. nih.gov While this compound itself is achiral, its derivatives can possess stereocenters, for example, through modifications of the ethoxy chain or substitutions on the coumarin ring.

It is well-established that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.

Therefore, in the SAR studies of chiral derivatives of this compound, it is crucial to either synthesize and test the individual enantiomers or to use analytical techniques to separate and characterize them. This allows for a more precise understanding of the SAR and can guide the development of more potent and safer single-enantiomer drugs.

While specific stereochemical studies on this compound derivatives are not extensively reported in the provided search results, the general principles of stereochemistry in drug action are highly relevant to this class of compounds. nih.gov Any future development of chiral analogues should incorporate a thorough evaluation of the stereochemical aspects of their biological activity.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. The fundamental concept of QSAR is that the biological activity of a chemical is directly related to its molecular structure. nih.gov By developing mathematical models that correlate structural or physicochemical properties of a group of compounds with their known biological activities, scientists can predict the activity of new, untested molecules.

For the coumarin (B35378) class of compounds, 3D-QSAR models have been successfully constructed to elucidate the structural requirements for substituents on the coumarin scaffold to achieve desired biological effects, such as inhibiting specific enzymes like Cyclin-dependent Kinase 9 (CDK9). nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties can be modified to enhance activity. nih.gov

While specific QSAR models developed exclusively for 7-(2-Chloro-ethoxy)-chromen-2-one are not extensively documented in the literature, the existing research on related coumarin derivatives provides a clear framework. Such models would be invaluable for prioritizing this compound and its analogues for synthesis and experimental testing against various biological targets, including those involved in inflammation or cancer. nih.govnih.gov The development of a robust QSAR model would involve compiling a dataset of structurally similar coumarins with measured biological activity, calculating a wide range of molecular descriptors for each, and then using statistical methods to build and validate the predictive model.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme. nih.govgithub.io These simulations model the movements and interactions of atoms over time, providing critical insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. nih.govresearchgate.net

In the context of coumarin derivatives, MD simulations are employed to:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable or dissociates over the simulation period. A stable complex is indicated by a low and non-fluctuating RMSD value. researchgate.net

Analyze Conformational Changes: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-target complex. researchgate.netnih.gov A more negative value suggests a stronger, more favorable interaction. These calculations can break down the energy contributions from different forces, such as van der Waals and electrostatic interactions. nih.gov

For this compound, MD simulations would be crucial for validating potential binding poses obtained from molecular docking studies and for understanding the energetic driving forces behind its interaction with a target protein, such as those implicated in inflammation or cell proliferation. nih.govnih.gov

Table 1: Typical Output Parameters from Molecular Dynamics Simulations

Parameter Description Implication for Stability
RMSD (Å) Root Mean Square Deviation Measures the average deviation of atomic positions from a reference structure. Low, stable values suggest the complex is in equilibrium.
RMSF (Å) Root Mean Square Fluctuation Measures the flexibility of individual residues. High values indicate flexible regions, which may be important for binding.
Binding Free Energy (kcal/mol) Estimated energy released upon ligand binding (e.g., via MM/PBSA) A large negative value indicates a strong and stable binding interaction.
Hydrogen Bonds Number and duration of hydrogen bonds formed between ligand and target Consistent hydrogen bonding contributes significantly to complex stability and specificity.

In Silico ADMET Profiling (Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity)

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. nih.gov In silico ADMET profiling uses computational models to predict these pharmacokinetic and toxicity properties early in the drug discovery process, saving time and resources. nih.govnih.gov This analysis is critical for weeding out compounds with unfavorable characteristics, such as poor absorption or high toxicity. mdpi.com

The ADMET profile for this compound can be predicted using various computational tools that calculate key physicochemical and pharmacokinetic descriptors. These descriptors help assess the compound's drug-likeness based on established rules like Lipinski's Rule of Five. mdpi.com Key predicted properties include lipophilicity (logP), aqueous solubility, human intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govmdpi.com For instance, inhibition of key CYP isoforms like CYP3A4 can lead to adverse drug-drug interactions. nih.govmdpi.com

Table 2: Predicted ADMET Properties for this compound (Note: These values are computationally predicted and may vary between different software tools. They serve as an estimation for guiding further experimental work.)

Property Predicted Value/Classification Implication
Molecular Weight ~224.64 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity) ~2.5 - 3.0 Optimal range for good absorption and permeability
Topological Polar Surface Area (TPSA) ~44.8 Ų Suggests good cell membrane permeability
Aqueous Solubility (logS) Moderately Soluble Affects formulation and bioavailability
Human Intestinal Absorption High Likely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Likely Yes May have potential for CNS activity
CYP2D6 Inhibitor Likely No Lower risk of specific drug-drug interactions
CYP3A4 Inhibitor Likely No Lower risk of common drug-drug interactions
Hepatotoxicity Low to Moderate Risk Requires experimental validation
Mutagenicity (AMES test) Low Risk Suggests non-mutagenic potential

Quantum Chemical Calculations and Electronic Property Analysis (e.g., DFT studies, orbital analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. researchgate.netrsc.org These methods are used to calculate optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's behavior. dergipark.org.trresearchgate.net

For this compound, DFT studies can reveal:

Molecular Geometry: Calculation of the most stable three-dimensional conformation by optimizing bond lengths and angles. dergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets. researchgate.net

These theoretical analyses help to rationalize the observed properties of the compound and guide the design of new derivatives with tailored electronic features for specific applications. mdpi.comsemanticscholar.org

Table 3: Representative Data from DFT Analysis of a Coumarin Derivative (Note: These are representative values for a coumarin-type structure and would need to be specifically calculated for this compound.)

Parameter Typical Calculated Value Significance
HOMO Energy ~ -6.5 eV Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy ~ -2.0 eV Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (E_gap) ~ 4.5 eV Indicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment ~ 3.0 - 5.0 Debye Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charges Atom-specific values Indicates the partial charge on each atom, helping to identify reactive sites.

Analytical Methodologies for Research and Characterization of Novel Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the elucidation of the chemical structure of newly synthesized compounds like 7-(2-chloro-ethoxy)-chromen-2-one. These techniques probe the molecular framework and provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate chemical environment. The aromatic protons on the coumarin (B35378) ring system would appear as a set of multiplets or doublets in the downfield region (typically δ 7.0-8.0 ppm). The vinylic protons of the α-pyrone ring would also have characteristic chemical shifts. The methylene (B1212753) protons of the 2-chloro-ethoxy side chain would be expected to appear as two distinct triplets in the range of δ 3.5-4.5 ppm, with the protons closer to the chlorine atom being more deshielded.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the lactone ring, typically in the region of 1700-1740 cm⁻¹. Other characteristic peaks would include those for the C-O-C (ether) stretching vibrations and the C-Cl stretching vibration. The aromatic C=C stretching vibrations would also be visible in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like coumarins. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima characteristic of the coumarin chromophore.

High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₉ClO₃), HRMS would provide a very precise mass measurement of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Vinylic protons, Methylene protons of ethoxy chain (δ 3.5-4.5 ppm)
¹³C NMR Carbonyl carbon (δ ~160 ppm), Aromatic/Vinylic carbons (δ 100-155 ppm), Methylene carbons (δ 40-70 ppm)
IR C=O stretch (~1700-1740 cm⁻¹), C-O-C stretch, C-Cl stretch, Aromatic C=C stretch
UV-Vis Absorption maxima characteristic of the coumarin chromophore
HRMS Accurate mass of the molecular ion confirming the formula C₁₁H₉ClO₃

Chromatographic Methods for Purity Assessment and Compound Isolation in Research Contexts

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reverse-phase column is commonly used for coumarin derivatives, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should ideally show a single sharp peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for confirming the identity of the compound by providing the mass of the separated component. For this compound, LC-MS would provide both the retention time from the LC and the mass-to-charge ratio from the MS, offering a high degree of confidence in the compound's identity and purity.

Table 2: Chromatographic Methods for this compound

Technique Application Typical Conditions
HPLC Purity assessmentReverse-phase column (e.g., C18), Mobile phase: Acetonitrile/Water or Methanol/Water gradient
LC-MS Purity assessment and identity confirmationSame as HPLC, coupled to a mass spectrometer detector

X-ray Crystallography for Crystalline Structure Determination in Research

Table 3: X-ray Crystallography for this compound

Parameter Information Obtained
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal
Space Group The symmetry of the crystal lattice
Atomic Coordinates The precise position of each atom in the unit cell
Bond Lengths & Angles The geometry of the molecule
Torsion Angles The conformation of the molecule, including the side chain
Crystal Packing The arrangement of molecules in the crystal, including intermolecular interactions

Future Research Directions and Unaddressed Research Gaps for 7 2 Chloro Ethoxy Chromen 2 One

Exploration of Novel Biological Targets and Polypharmacology Approaches

Future research should prioritize the identification of novel biological targets for 7-(2-Chloro-ethoxy)-chromen-2-one. The coumarin (B35378) scaffold is present in numerous bioactive compounds with diverse pharmacological activities, suggesting that this particular derivative may also interact with multiple targets. researchgate.net Polypharmacology, the concept of a single drug acting on multiple targets, is a growing area of interest. Investigating the polypharmacological profile of this compound could uncover previously unknown therapeutic applications.

The structural alerts within this compound, namely the reactive chloro-ethoxy group, suggest potential for covalent modification of biological targets. This reactivity could be harnessed to design potent and selective inhibitors for specific enzymes or receptors. A comprehensive screening against a panel of biologically relevant targets, including kinases, proteases, and G-protein coupled receptors, is warranted.

Development of Advanced and Sustainable Synthetic Routes with High Atom Economy

Current synthetic methods for this compound often involve multi-step procedures that may not be optimal in terms of efficiency and sustainability. niscpr.res.in Future efforts should focus on developing advanced synthetic routes with high atom economy, a concept that emphasizes the maximization of atoms from the starting materials that are incorporated into the final product. nih.gov

Integration of Multi-omics Data with Compound Activity for Deeper Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound, future studies should integrate multi-omics data with its observed biological activities. This approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive picture of the cellular response to the compound. rsc.orgnih.gov

By correlating changes in gene expression, protein levels, and metabolite profiles with the compound's effects, researchers can identify key signaling pathways and molecular networks that are modulated. nih.gov This systems-level understanding can help to pinpoint the direct targets of the compound and elucidate its off-target effects, providing valuable insights for lead optimization and predicting potential toxicities. rsc.org

Rational Design of Next-Generation Analogues and Hybrid Molecules with Enhanced Specificity and Potency

The core structure of this compound provides a versatile scaffold for the rational design of next-generation analogues and hybrid molecules with improved pharmacological properties. researchgate.net By systematically modifying the substituents on the coumarin ring and the chloro-ethoxy side chain, it is possible to fine-tune the compound's specificity, potency, and pharmacokinetic profile. mdpi.comnih.gov

The creation of hybrid molecules, which combine the structural features of this compound with other pharmacologically active moieties, represents a promising strategy for developing novel therapeutic agents. nih.govnih.govmdpi.com For example, combining the coumarin core with a known enzyme inhibitor or a targeting ligand could lead to compounds with dual modes of action or enhanced tissue selectivity. nih.govresearchgate.net Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new chemical entities.

Investigation of Biophysical Interactions of the Compound with Biological Macromolecules

A fundamental understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. Future research should employ a range of biophysical techniques to characterize these interactions.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the binding of the compound to proteins and other macromolecules. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics. These biophysical studies will provide invaluable data for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogues.

Q & A

Q. What are the common synthetic routes for 7-(2-Chloro-ethoxy)-chromen-2-one, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-chromen-2-one) with a β-keto ester under acidic conditions to form the chromen-2-one scaffold .
  • Substitution : Introduction of the 2-chloroethoxy group via nucleophilic substitution (e.g., using 2-chloroethyl bromide in the presence of a base like K₂CO₃) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key factors affecting yield include temperature control (60–80°C for substitution), solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloroethoxy protons at δ 3.5–4.5 ppm, chromen-2-one carbonyl at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at 254.04 Da for C₁₁H₁₀ClO₃).
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous chromen-2-one derivatives (e.g., bond angles and torsion angles of substituents) .

Q. What in vitro biological assays are typically employed to screen this compound for potential pharmacological activity?

  • Methodological Answer :
  • Anticancer Activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in macrophage models (e.g., RAW 264.7 cells) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chloroethoxy substituent influence the reactivity and biological activity of this compound compared to other substituents?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the chromen-2-one carbonyl, facilitating nucleophilic attacks (e.g., in Michael additions) .
  • Steric Effects : The ethoxy chain’s flexibility may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450), whereas bulkier groups (e.g., phenyl) reduce bioavailability .
  • Comparative Studies : Analogues with methoxy or fluoroethoxy groups show reduced anticancer potency, suggesting chloroethoxy’s unique balance of lipophilicity and electronic properties .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological efficacy across different experimental models?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., apoptosis markers alongside cytotoxicity data) .

Q. What computational methods are utilized to predict the binding modes and pharmacokinetic properties of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., Bcl-2 for anticancer activity), highlighting hydrogen bonds with the chromen-2-one carbonyl .
  • QSAR Modeling : Correlates substituent properties (e.g., Hammett σ values) with bioactivity to optimize derivatives .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼2.5) and bioavailability, guiding lead optimization .

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